molecular formula C10H16 B074012 Cyclooctene, 4-ethenyl- CAS No. 1124-45-4

Cyclooctene, 4-ethenyl-

Cat. No. B074012
CAS RN: 1124-45-4
M. Wt: 136.23 g/mol
InChI Key: XHOHAACPKAMLNN-XQRVVYSFSA-N
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Description

Cyclooctene, 4-ethenyl-, also known as vinylcyclooctene (VCO), is a versatile compound that has gained significant attention in scientific research due to its unique chemical and physical properties. VCO is a cyclic olefin that contains a vinyl group, which makes it highly reactive and suitable for various applications in chemistry, materials science, and biotechnology.

Mechanism Of Action

The mechanism of action of VCO is primarily based on its reactivity towards various functional groups, such as alkenes, alkynes, and thiols. VCO can undergo ring-opening reactions under specific conditions, such as exposure to UV light or heat, which can lead to the formation of reactive intermediates that can react with other molecules. The vinyl group attached to the ring can also undergo addition reactions with other molecules, such as nucleophiles and radicals, which can further modify the properties of VCO.

Biochemical And Physiological Effects

The biochemical and physiological effects of VCO have been studied in various contexts, including its potential toxicity and biocompatibility. In general, VCO is considered to be a relatively safe compound with low toxicity towards cells and tissues. However, the reactivity of VCO towards various functional groups can lead to the formation of reactive intermediates that can potentially cause cellular damage and toxicity.

Advantages And Limitations For Lab Experiments

The advantages of using VCO in lab experiments include its high reactivity, versatility, and ease of synthesis. VCO can be easily synthesized using standard chemical techniques and can be functionalized with various functional groups to suit specific experimental needs. The limitations of using VCO in lab experiments include its potential toxicity and reactivity towards other molecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of VCO, including its potential applications in drug delivery, materials science, and biotechnology. In drug delivery, VCO can be further explored as a carrier for the targeted delivery of drugs to specific cells and tissues. In materials science, VCO can be used as a building block for the synthesis of functional materials with unique optical and mechanical properties. In biotechnology, VCO can be used as a reactive handle for the conjugation of biomolecules to surfaces and nanoparticles, which can enhance their specificity and efficacy.

Synthesis Methods

The synthesis of VCO can be achieved through various methods, including ring-closing metathesis (RCM), Diels-Alder reaction, and radical addition. RCM is the most commonly used method for synthesizing VCO, which involves the use of a ruthenium-based catalyst to promote the ring-closing reaction between a diene and an alkene. The resulting product is a cyclic olefin with a vinyl group attached to the ring.

Scientific Research Applications

VCO has been extensively studied for its potential applications in various fields of science, including materials science, biotechnology, and drug delivery. In materials science, VCO is used as a building block for the synthesis of functional polymers and materials with unique optical and mechanical properties. In biotechnology, VCO is used as a reactive handle for the conjugation of biomolecules, such as proteins and antibodies, to surfaces and nanoparticles. VCO has also been explored as a drug delivery agent due to its ability to undergo ring-opening reactions under specific conditions, which can trigger the release of drugs from the carrier.

properties

CAS RN

1124-45-4

Product Name

Cyclooctene, 4-ethenyl-

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1Z)-4-ethenylcyclooctene

InChI

InChI=1S/C10H16/c1-2-10-8-6-4-3-5-7-9-10/h2,4,6,10H,1,3,5,7-9H2/b6-4-

InChI Key

XHOHAACPKAMLNN-XQRVVYSFSA-N

Isomeric SMILES

C=CC1CCCC/C=C\C1

SMILES

C=CC1CCCCC=CC1

Canonical SMILES

C=CC1CCCCC=CC1

synonyms

4-Ethenylcyclooctene

Origin of Product

United States

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